![molecular formula C16H15ClN2O4 B2721566 [(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389811-30-7](/img/structure/B2721566.png)
[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of [(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves a multi-step process. One common synthetic route includes the reaction of 2-chloropyridine-3-carboxylic acid with an appropriate carbamoyl chloride derivative in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
科学研究应用
[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of [(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with other carbamate derivatives and pyridine-based compounds. Similar compounds include:
[(2-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
[(2-Ethoxyphenyl)carbamoyl]methyl 2-bromopyridine-3-carboxylate: The presence of a bromine atom instead of chlorine can lead to different chemical properties and reactivity.
[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate: The position of the carboxylate group on the pyridine ring can influence the compound’s chemical behavior and interactions.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and potential of this compound in scientific research and industry.
属性
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-22-13-8-4-3-7-12(13)19-14(20)10-23-16(21)11-6-5-9-18-15(11)17/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFRRJFNBPDYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
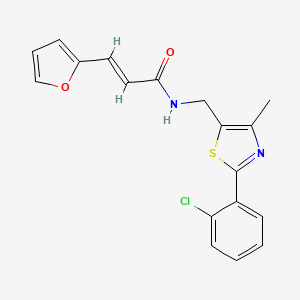
![N-(4-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2721485.png)
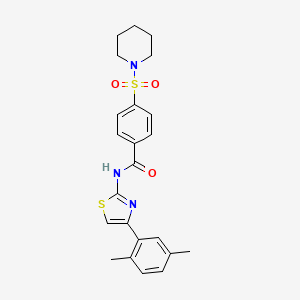
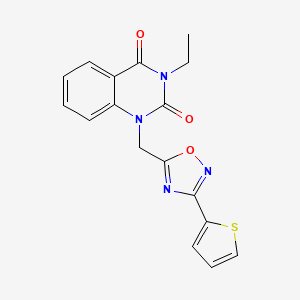
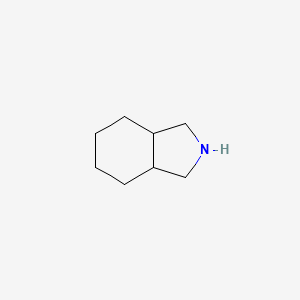
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2721495.png)
![4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2721496.png)
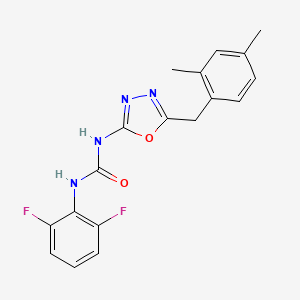

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide](/img/structure/B2721500.png)
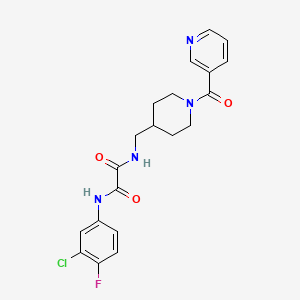
![N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2721502.png)
![N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2721504.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride](/img/structure/B2721505.png)
